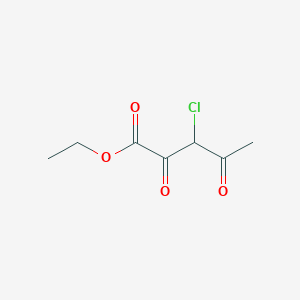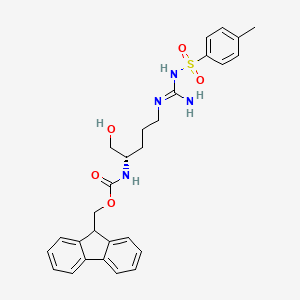
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1226802-08-9 . It has a molecular weight of 246.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16ClN.ClH/c13-9-12-7-4-8-14 (12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 246.18 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Local Anesthetic Activity and Toxicity
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride has been studied for its local anesthetic activity and toxicity. Research on derivatives of this compound, such as the di-(β-diethylaminoethyl) ester of 1-benzyl 2, 5-dicarboxy pyrrolidine, shows significant local anesthetic potency and low toxicity, demonstrating its potential in medical applications (Loomis & Spielmeyer, 1946).
Cholinesterase Inhibition
Compounds derived from 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial in understanding their potential therapeutic applications for conditions like Alzheimer's disease (Pizova et al., 2017).
Cycloaddition Reactions in Organic Synthesis
This compound is also important in organic synthesis, particularly in cycloaddition reactions. Studies on substituted chromones reacting with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines highlight its role in synthesizing complex organic structures (Sosnovskikh et al., 2014).
Application in Synthesis of Complex Organic Molecules
Further research into the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine demonstrates the application of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride in creating specific, structurally complex molecules (Ruano et al., 2006).
Catalytic Reactions in Organic Chemistry
Studies have also focused on the catalytic reactions involving this compound, such as its role in the intramolecular hydroamination of unactivated olefins to form pyrrolidine derivatives, showcasing its versatility in organic synthesis (Bender & Widenhoefer, 2005).
Role in Synthesis of Medicinal Compounds
It also plays a part in the synthesis of medicinal compounds, as shown in the large-scale synthesis of N-benzyl-4-formylpiperidine. The modification of sodium bis(2-methoxyethoxy)aluminum hydride with pyrrolidine provided a selective reducing agent for transforming related compounds, illustrating its significance in pharmaceutical synthesis (Abe et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975591 | |
| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride | |
CAS RN |
60169-71-3 | |
| Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















